

ML315 Hydrochloride: A Technical Guide to a Potent CLK1/CLK4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML 315 hydrochloride

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Abstract

ML315 hydrochloride has emerged as a valuable chemical probe for interrogating the biological functions of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4. These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This technical guide provides an in-depth overview of ML315 hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.

Introduction to ML315 Hydrochloride

ML315 hydrochloride is a potent and selective inhibitor of CLK1 and CLK4.^[1] It belongs to a class of small molecules that target the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.^[2] By inhibiting CLK1 and CLK4, ML315 disrupts the normal process of pre-mRNA splicing, leading to alterations in gene expression.^[1] This property makes it a powerful tool for studying the roles of CLK1 and CLK4 in various cellular processes and a potential starting point for the development of novel therapeutics.

Mechanism of Action

The primary mechanism of action of ML315 hydrochloride is the competitive inhibition of the ATP-binding sites of CLK1 and CLK4. This inhibition prevents the transfer of a phosphate group from ATP to the serine and arginine-rich (SR) domains of SR proteins.[1]

Phosphorylation of SR proteins is a critical step in the assembly of the spliceosome and the regulation of alternative splicing.[3] By blocking this phosphorylation, ML315 alters the splicing patterns of numerous pre-mRNAs, which can, in turn, affect a wide range of cellular functions.[4]

Quantitative Data

The inhibitory activity of ML315 hydrochloride against various kinases has been determined through multiple in vitro assays. The following table summarizes the key quantitative data available for ML315.

Kinase	IC50 (nM)	Assay Type	Reference
CLK1	68	Radiometric	[1]
CLK4	68	Radiometric	[1]
CLK2	231	Radiometric	[1]
DYRK1A	282	Kinase-Glo	[1]
DYRK1B	1156	Not Specified	[1]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ML315 hydrochloride.

In Vitro Kinase Inhibition Assays

This assay measures the incorporation of radiolabeled phosphate from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ into a substrate peptide by the kinase.

Materials:

- Recombinant human CLK1 or CLK4 enzyme
- Substrate peptide (e.g., a generic SR peptide)
- $[\gamma\text{-}^{33}\text{P}]\text{ATP}$
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 0.01% Brij-35)
- ML315 hydrochloride stock solution (in DMSO)
- P81 phosphocellulose paper
- Phosphoric acid wash solution (0.75%)
- Scintillation counter

Procedure:

- Prepare serial dilutions of ML315 hydrochloride in kinase assay buffer.
- In a reaction plate, add the kinase, substrate peptide, and diluted ML315 or DMSO (vehicle control).
- Initiate the reaction by adding the $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ solution.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

- Calculate the percentage of kinase inhibition for each concentration of ML315 and determine the IC₅₀ value by fitting the data to a dose-response curve.[\[5\]](#)[\[6\]](#)[\[7\]](#)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

- Recombinant human CLK4 enzyme (tagged, e.g., GST-tagged)
- LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-GST antibody)
- Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
- Kinase buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ML315 hydrochloride stock solution (in DMSO)
- 384-well plate

Procedure:

- Prepare serial dilutions of ML315 hydrochloride in kinase buffer A.
- Prepare a 2X kinase/antibody mixture in kinase buffer A.
- Prepare a 4X tracer solution in kinase buffer A.
- Add 4 µL of the diluted ML315 or DMSO to the wells of the 384-well plate.
- Add 8 µL of the 2X kinase/antibody mixture to each well.
- Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

- Calculate the emission ratio (665 nm / 615 nm) and plot it against the concentration of ML315 to determine the IC₅₀ value.[\[8\]](#)[\[9\]](#)

This luminescent assay measures the amount of ADP produced in a kinase reaction.

Materials:

- Recombinant human CLK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase assay buffer
- ML315 hydrochloride stock solution (in DMSO)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White opaque 96-well or 384-well plates

Procedure:

- Prepare serial dilutions of ML315 hydrochloride.
- In the plate wells, add the kinase, substrate (MBP), ATP, and diluted ML315 or DMSO.
- Incubate the reaction at 30°C for 45-60 minutes.
- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.

- The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the IC50 value from the dose-response curve.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Cell-Based Assays

This assay assesses the effect of ML315 on the alternative splicing of a target gene in cultured cells.

Materials:

- Cultured cells (e.g., HeLa, MDA-MB-468)
- ML315 hydrochloride
- Cell culture medium and supplements
- RNA extraction kit
- Reverse transcriptase and reagents for cDNA synthesis
- PCR primers flanking the alternative splicing event of a target gene (e.g., S6K)
- Taq polymerase and PCR reagents
- Agarose gel electrophoresis equipment

Procedure:

- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with various concentrations of ML315 hydrochloride or DMSO for a specified time (e.g., 24 hours).
- Harvest the cells and extract total RNA using a commercial kit.
- Synthesize cDNA from the extracted RNA using reverse transcriptase.
- Perform PCR using primers that flank the alternatively spliced exon of interest.

- Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.
- The relative abundance of the splice isoforms can be quantified by densitometry of the gel bands.^{[4][14]}

This method is used to determine the phosphorylation status of SR proteins in cells treated with ML315.

Materials:

- Cultured cells
- ML315 hydrochloride
- Lysis buffer containing phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-SR protein (e.g., mAb104) and anti-total SR protein
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Treat cells with ML315 hydrochloride as described above.
- Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Quantify the protein concentration of the lysates.

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer.
- Incubate the membrane with the primary antibody against the phosphorylated SR protein.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein.[\[15\]](#)[\[16\]](#)[\[17\]](#)

ADME & Pharmacokinetic Assays

This assay evaluates the stability of ML315 in plasma from different species.

Materials:

- ML315 hydrochloride
- Plasma (e.g., human, mouse)
- Incubator at 37°C
- Acetonitrile
- Internal standard for LC-MS/MS analysis
- LC-MS/MS system

Procedure:

- Add a stock solution of ML315 to pre-warmed plasma to achieve the desired final concentration (e.g., 1 μ M).
- Incubate the mixture at 37°C.

- At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
- Stop the reaction and precipitate the plasma proteins by adding a cold organic solvent like acetonitrile, which contains an internal standard.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of ML315 at each time point.
- Calculate the percentage of ML315 remaining over time and determine its half-life in plasma. [\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

This assay assesses the ability of ML315 to cross a cell monolayer, often used as an in vitro model for the blood-brain barrier or intestinal absorption.

Materials:

- MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
- Transwell inserts
- ML315 hydrochloride
- Transport buffer (e.g., HBSS)
- LC-MS/MS system

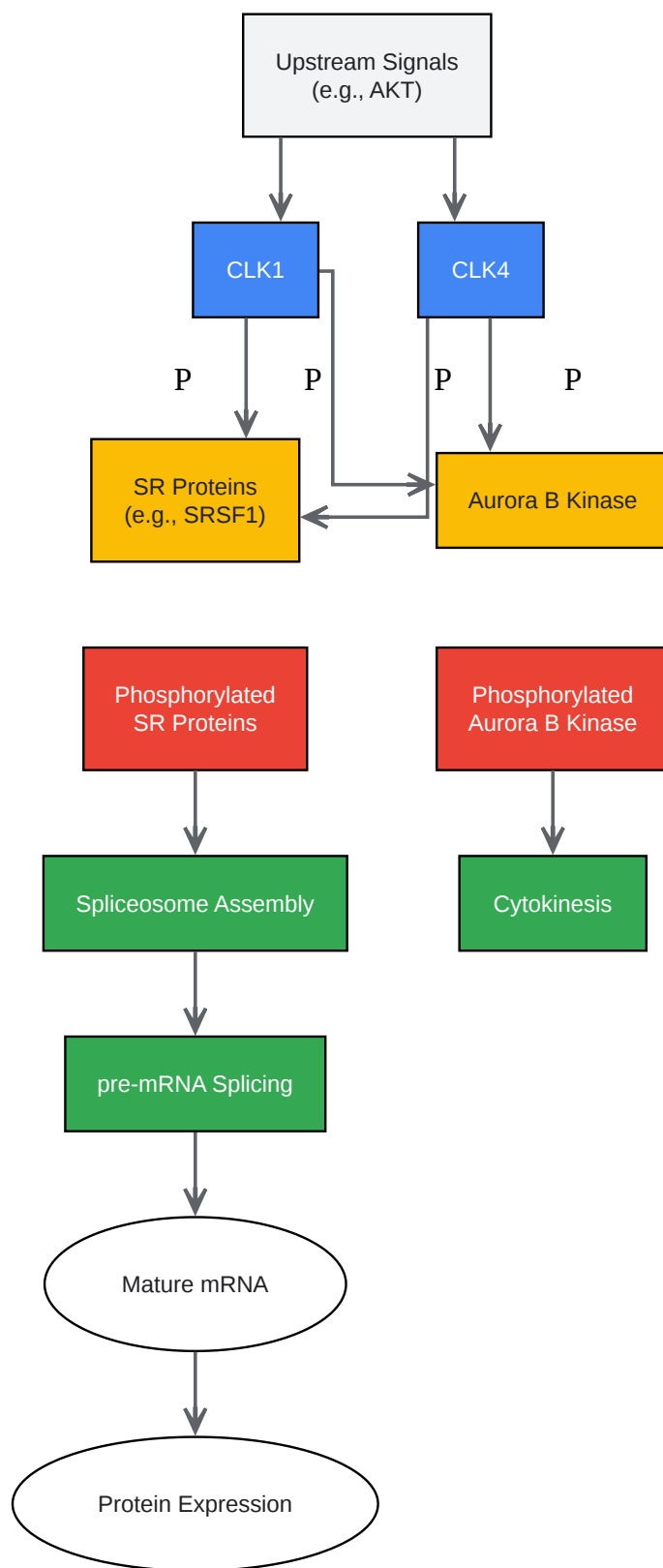
Procedure:

- Seed MDCK-MDR1 cells on the Transwell inserts and culture them until a confluent monolayer with tight junctions is formed.
- The assay is performed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

- For the A-B transport, add ML315 to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
- For the B-A transport, add ML315 to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C for a defined period (e.g., 90 minutes).
- At the end of the incubation, take samples from both the donor and receiver chambers.
- Analyze the concentration of ML315 in the samples by LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$) indicates if the compound is a substrate of efflux transporters like P-glycoprotein.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

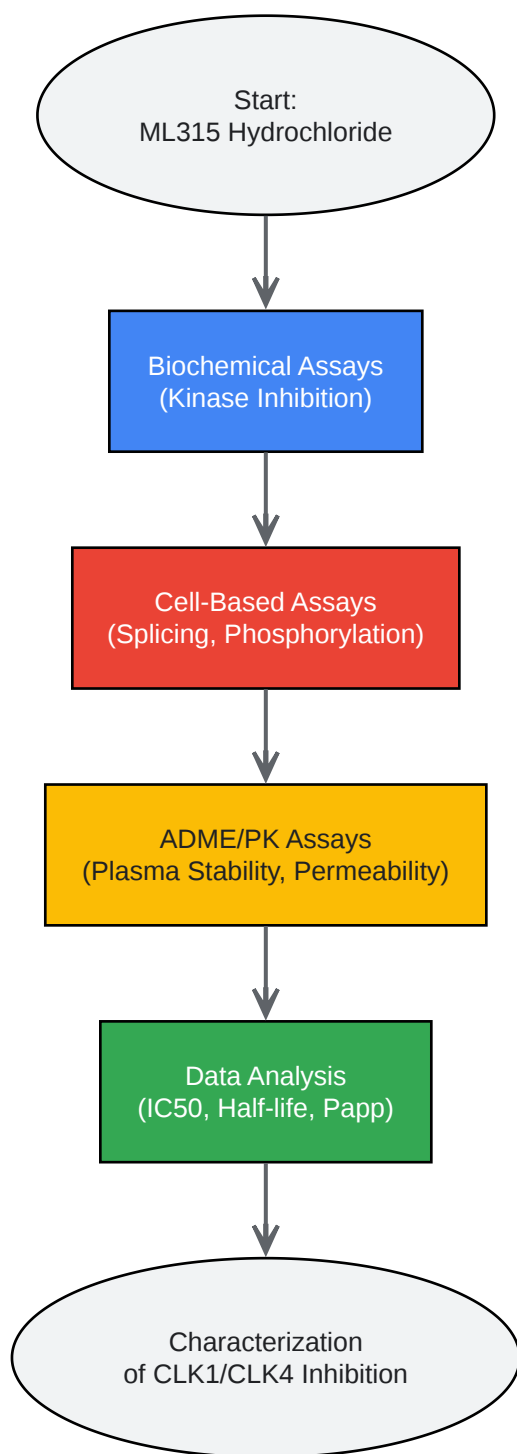
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CLK1/CLK4 signaling pathway, a typical experimental workflow for evaluating a CLK inhibitor, and the logical relationship of ML315's mechanism of action.



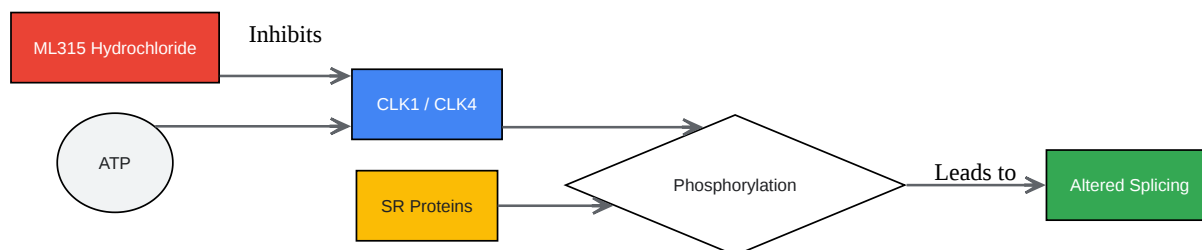
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Caption: CLK1/CLK4 Signaling Pathway



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Caption: Inhibitor Evaluation Workflow



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Caption: ML315 Mechanism of Action

Conclusion

ML315 hydrochloride is a well-characterized and valuable tool for studying the roles of CLK1 and CLK4 in cellular biology and disease. Its potency and selectivity make it suitable for a range of in vitro and cell-based assays. This technical guide provides a comprehensive resource for researchers utilizing ML315, offering detailed protocols and a clear understanding of its mechanism of action and the signaling pathways it modulates. Further investigation into the therapeutic potential of CLK inhibitors, building on the knowledge gained from probes like ML315, holds promise for the development of new treatments for a variety of disorders.

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- To cite this document: BenchChem. [ML315 Hydrochloride: A Technical Guide to a Potent CLK1/CLK4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2741052#ml-315-hydrochloride-as-a-ck1-ck4-inhibitor>]

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